Lipophilicity (XLogP3) Distinction from Clinical Triazole Antifungals
1-(4-Dimethylaminophenylsulfonyl)-1,2,4-triazole exhibits a computed XLogP3 value of 1.4, which is substantially higher than the first-line triazole antifungal fluconazole (XLogP3 = 0.4) but markedly lower than the highly lipophilic itraconazole (XLogP3 = 5.7) [1][2][3]. This places the compound in a distinct intermediate lipophilicity range.
| Evidence Dimension | Lipophilicity (Computed XLogP3) |
|---|---|
| Target Compound Data | 1.4 |
| Comparator Or Baseline | Fluconazole (0.4); Itraconazole (5.7) |
| Quantified Difference | +1.0 log unit vs. fluconazole; -4.3 log units vs. itraconazole |
| Conditions | Computed by XLogP3 3.0 algorithm, data sourced from PubChem |
Why This Matters
Lipophilicity directly impacts membrane permeability, solubility, and off-target binding; this unique XLogP3 profile indicates potential for differential pharmacokinetic behavior and tissue distribution compared to standard clinical azoles, making it a valuable comparator tool in permeability and formulation studies.
- [1] PubChem. 1-(4-Dimethylaminophenylsulfonyl)-1,2,4-triazole. PubChem Compound Summary for CID 29921741. Accessed 2026-04-19. View Source
- [2] PubChem. Fluconazole. PubChem Compound Summary for CID 3365. XLogP3 value 0.4. Accessed 2026-04-19. View Source
- [3] PubChem. Itraconazole. PubChem Compound Summary for CID 55283. XLogP3 value 5.7. Accessed 2026-04-19. View Source
